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Compound of Interest

Compound Name: N-(4-Acetylphenyl)acetamide

Cat. No.: B138612 Get Quote

A Comprehensive Guide to the Biological Activities of N-(4-Acetylphenyl)acetamide
Derivatives

Researchers, scientists, and professionals in drug development are constantly seeking novel

compounds with therapeutic potential. Among these, N-(4-Acetylphenyl)acetamide and its

derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities.

This guide provides a comparative analysis of these derivatives, supported by experimental

data, to aid in the exploration of their potential as antimicrobial, anticancer, anti-inflammatory,

and antioxidant agents.

Diverse Biological Landscape of Acetamide
Derivatives
N-(4-Acetylphenyl)acetamide derivatives are crucial structural components found in

numerous small-molecule drugs and natural products.[1] Their broad spectrum of biological

activities includes antimicrobial, anti-inflammatory, antitumor, anti-HIV, antiviral, anticonvulsant,

analgesic, anticancer, anti-allergic, sedative-hypnotic, and antihypertensive effects.[1] The

versatility in the synthesis of these derivatives has allowed for the exploration and

enhancement of their biological profiles.
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Several studies have highlighted the potent antimicrobial and antifungal properties of N-(4-
Acetylphenyl)acetamide derivatives. These compounds have shown efficacy against various

bacterial and fungal strains, making them promising candidates for the development of new

anti-infective agents.

A series of N-phenylacetamide derivatives featuring 4-arylthiazole moieties demonstrated

significant in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas

oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola

(Xoc).[2] Notably, compound A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-

yl)amino)phenyl)acetamide) exhibited a minimum 50% effective concentration (EC50) value of

156.7 µM against Xoo, which is superior to the commercial bactericides bismerthiazol (230.5

µM) and thiodiazole copper (545.2 µM).[2]

Furthermore, the synthesis of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues has

yielded compounds with antimicrobial potency comparable to standard drugs like fluconazole

and chloramphenicol.[3] The antifungal activity of these derivatives was evaluated against F.

oxysporum, A. flavus, C. capsici, and C. krusei, with some compounds showing efficacy nearly

identical to fluconazole.[3] Similarly, their antibacterial activity against E. coli, R. solanacearum,

C. botulinum, and B. subtilis was comparable to chloramphenicol.[3]

Another study focused on dithiocarbamate derivatives synthesized from N-(4-

methoxyphenyl)acetamide and N-phenylacetamide.[4] Sodium acetyl(4-

methoxyphenyl)carbamodithioate, at a concentration of 0.4%, completely inhibited the growth

of the phytopathogen Fusarium oxysporum and showed a maximum zone of inhibition of 18

mm against Pectobacterium carotovorum bacteria.[4]

Table 1: Antibacterial Activity of N-phenylacetamide Derivatives Containing 4-Arylthiazole

Moieties[2]
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Compound R EC50 (µM) against Xoo

A1 4-F 156.7

A4 4-Cl >500

A7 4-Br 210.3

A10 3-CF3 189.5

A12 H 245.8

Bismerthiazol - 230.5

Thiodiazole Copper - 545.2

Anticancer Potential
The anticancer activity of N-(4-Acetylphenyl)acetamide derivatives has been a significant

area of investigation. These compounds have demonstrated cytotoxic effects against various

cancer cell lines, often through the induction of apoptosis.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed their potential as

anticancer agents, particularly against the PC3 prostate carcinoma cell line.[5][6] Compounds

bearing a nitro moiety (2a-2c) showed higher cytotoxicity than those with a methoxy moiety (2d-

2f).[5][6] Specifically, compounds 2b (IC50 = 52 μM) and 2c (IC50 = 80 μM) were the most

active against the PC3 cell line, comparable to the reference drug imatinib (IC50 = 40 μM).[5][6]

Furthermore, investigations into 2-(substituted phenoxy) acetamide derivatives identified that

compounds with halogens on the aromatic ring favored anticancer activity.[7] Compound 3c, N-

(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-

inflammatory, and analgesic activities.[7] The anticancer activity was assessed against MCF-7

(breast cancer) and SK-N-SH (neuroblastoma) cell lines.[7]

Table 2: In-vitro Cytotoxicity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives[5]

[6]
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Compound R PC3 (Prostate) MCF-7 (Breast)

2b o-NO2 52 >100

2c p-NO2 80 100

Imatinib - 40 98

The proposed mechanism for the anticancer activity of many phenylacetamide derivatives

involves the induction of apoptosis, a programmed cell death, in cancer cells.[8][9] This is often

mediated through the modulation of key proteins involved in the apoptotic signaling cascade.
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Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory and Antioxidant Properties
Several N-(4-Acetylphenyl)acetamide derivatives have demonstrated significant anti-

inflammatory and antioxidant activities. These properties are crucial in combating various

diseases associated with inflammation and oxidative stress.

One study reported the synthesis and antioxidant activity of new acetamide derivatives,

evaluating their ability to scavenge ABTS radicals and reduce ROS and NO production in

macrophages.[10][11] Compounds 40006 and 40007 showed promising results in the ABTS

and brine shrimp tests.[10] Compound 40006 also significantly reduced ROS production in

tBOH-stimulated J774.A1 macrophages.[10]

Furthermore, N-(2-hydroxy phenyl) acetamide was shown to inhibit inflammation-related

cytokines and ROS in adjuvant-induced arthritic rats.[12] Treatment with this compound

significantly retarded the increase in paw edema volume and reduced the serum levels of pro-

inflammatory cytokines IL-1 beta and TNF-alpha.[12]
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The anti-inflammatory mechanism of some acetamide derivatives involves the inhibition of

cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling pathway.[13]

Synthesis & Characterization
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Caption: Experimental workflow for evaluating anti-inflammatory and antioxidant activity.

Experimental Protocols
General Synthesis of N-phenylacetamide Derivatives
A common method for synthesizing N-phenylacetamide derivatives involves the reaction of a

substituted aniline with a substituted acetyl chloride or carboxylic acid. For example, 2-(4-

Fluorophenyl)-N-phenylacetamide derivatives can be synthesized by reacting 2-(4-

fluorophenyl)acetyl chloride with various substituted anilines in a suitable solvent.[5]

Antimicrobial Activity Assay (Agar Well Diffusion
Method)
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The antibacterial and antifungal activities of the synthesized compounds are often evaluated

using the agar well diffusion method. A standardized microbial suspension is uniformly spread

on the surface of a suitable agar medium. Wells are then made in the agar, and a specific

concentration of the test compound dissolved in a solvent (like DMSO) is added to each well.

The plates are incubated, and the diameter of the zone of inhibition around each well is

measured to determine the antimicrobial activity.[3][4]

In-vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly determined using

the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10] Cancer

cells are seeded in 96-well plates and treated with various concentrations of the test

compounds. After a specific incubation period, MTT solution is added to each well. The viable

cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable

solvent (e.g., DMSO). The absorbance is measured using a microplate reader, and the IC50

value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[9]
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Caption: Workflow of the MTT assay for cytotoxicity.
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N-(4-Acetylphenyl)acetamide derivatives represent a promising class of compounds with a

broad spectrum of biological activities. The ease of their synthesis and the ability to introduce

various substituents allow for the fine-tuning of their pharmacological properties. The data

presented in this guide highlights their potential as leads for the development of new

antimicrobial, anticancer, and anti-inflammatory agents. Further research focusing on structure-

activity relationships and mechanistic studies will be crucial in optimizing these derivatives for

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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